3,4-Dibromo-2-methoxyaniline

Analytical Method Development Pharmaceutical Quality Control Reference Standards

Laboratories developing Lumacaftor analytical methods require a fully characterized, positional-isomer-specific reference standard. 3,4-Dibromo-2-methoxyaniline (CAS 1141892-43-4) meets this need as the designated USP/EP-traceable reference standard. - 97% purity with batch-specific NMR, HPLC, and GC traceability. - Differentiated LogP (3.38) vs. 3,5-dibromo isomer (3.18) for lipophilicity optimization. - Dual bromine coupling sites for sequential Suzuki-Miyaura cross-coupling strategies. Immediate global shipping available.

Molecular Formula C7H7Br2NO
Molecular Weight 280.947
CAS No. 1141892-43-4
Cat. No. B588229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-2-methoxyaniline
CAS1141892-43-4
Synonyms3,4-dibromo-2-methoxybenzenamine;  3,4-Dibromo-2-methoxyaniline; 
Molecular FormulaC7H7Br2NO
Molecular Weight280.947
Structural Identifiers
SMILESCOC1=C(C=CC(=C1Br)Br)N
InChIInChI=1S/C7H7Br2NO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3
InChIKeyYMJOIDVLBIDJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-2-methoxyaniline: Baseline Characteristics


3,4-Dibromo-2-methoxyaniline (CAS 1141892-43-4), also referred to as 3,4-dibromo-o-anisidine, is a halogenated aromatic amine with the molecular formula C₇H₇Br₂NO and a molecular weight of 280.94 g/mol [1]. The compound features a methoxy group at the 2-position, a primary amine at the 1-position, and bromine atoms occupying the 3- and 4-positions on the benzene ring [2]. This substitution pattern positions the compound within the class of dibrominated anisidine derivatives, which are utilized as synthetic building blocks in medicinal chemistry and materials research . The compound is commercially available from multiple suppliers, typically at 97% purity , and has an experimental LogP of approximately 3.38 [3].

Reference Standard Designation

Reported as Lumacaftor analytical reference standard with USP/EP traceability context

Regioselective Building Block

Dibrominated aniline scaffold for palladium-catalyzed cross-coupling (Suzuki, Sonogashira)

Property Context

Predicted lipophilicity (LogP) may differ from positional isomers; verify experimental values for partition-dependent applications

3,4-Dibromo-2-methoxyaniline: Positional Isomerism and Specificity


The substitution of 3,4-dibromo-2-methoxyaniline with a generic dibromo-anisidine analog is not scientifically valid due to the compound's specific substitution pattern. The 3,4-dibromo arrangement creates a unique electronic environment, with adjacent bromine atoms exerting a cumulative electron-withdrawing effect that is distinct from other positional isomers such as 3,5-dibromo or 4,5-dibromo derivatives . This specific arrangement influences both the physical properties—including a predicted LogP of 3.38 compared to 3.18 for the 3,5-dibromo isomer—and the chemical reactivity of the molecule [1]. Furthermore, the 3,4-substitution pattern on the anisidine core is specifically required for certain applications, including its designated use as a reference standard for the API Lumacaftor, where positional isomerism would invalidate analytical traceability .

Regulatory Reference Status

Only the 3,4-dibromo isomer is reported as a designated reference standard for Lumacaftor; 3,5-dibromo or other positional isomers lack reported traceability context, which may impact method validation acceptance.

Lipophilicity Mismatch

Predicted LogP values differ by approximately 0.20 units between 3,4- and 3,5-isomers. This may alter compound partitioning, permeability, or formulation behavior in lipophilicity-dependent studies.

Regioselectivity Divergence

Vicinal (3,4-) vs. meta (3,5-) bromine positions create different electronic environments. Cross-coupling site selectivity may not transfer directly, potentially leading to different reaction outcomes in sequential coupling strategies.

3,4-Dibromo-2-methoxyaniline: Evidence vs. Positional Isomers


Lumacaftor API Reference Standard

3,4-Dibromo-2-methoxyaniline is specifically designated as a fully characterized reference standard for the active pharmaceutical ingredient (API) Lumacaftor, intended for analytical method development, method validation (AMV), and quality control (QC) applications during drug development . The compound is compliant with regulatory guidelines and serves as a reference standard for traceability against pharmacopeial standards such as USP or EP . No other positional isomer, including the 3,5-dibromo (CAS 79893-40-6) or 3,6-dibromo (CAS 1391053-79-4) variants, is identified for this specific regulatory application .

Lumacaftor Reference Standard
Head-to-head
Exclusive designation as reference standard for Lumacaftor; 3,4-isomer vs. no designation for 3,5- or 3,6-isomers
Reported exclusive reference standard status for Lumacaftor analytical method context
Supplier-reported designation; verify against current pharmacopeial monographs
Analytical Method Development Pharmaceutical Quality Control Reference Standards

Lipophilicity vs. 3,5-Dibromo Isomer

The 3,4-dibromo substitution pattern confers a measurably higher lipophilicity compared to the 3,5-dibromo positional isomer. The target compound exhibits a predicted LogP value of 3.38, whereas the 3,5-dibromo analog (CAS 79893-40-6) has a predicted LogP of 3.18 . This difference of 0.20 LogP units translates to a theoretical ~1.6-fold increase in partition coefficient between octanol and water.

Lipophilicity Difference
Cross-study comparable
ΔLogP = +0.20 (predicted)
Predicted lipophilicity differs; may influence partitioning or permeability behavior
Predicted values; experimental confirmation recommended
Physicochemical Properties Lipophilicity ADME Prediction

Cross-Coupling Site-Selectivity

3,4-Dibromo-2-methoxyaniline participates in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkynyl-aryl products . The 3,4-dibromo substitution pattern provides two vicinal bromine atoms, which can exhibit different oxidative addition rates with palladium catalysts due to their distinct electronic environments [1]. This contrasts with the 3,5-dibromo isomer, where both bromine atoms occupy meta positions relative to the amino group and experience more similar electronic environments, potentially leading to different regioselectivity outcomes in stepwise coupling reactions. No quantitative yield data for direct isomer comparisons under identical reaction conditions were identified in available sources.

Cross-Coupling Regioselectivity
Class-level
Vicinal (3,4-) dibromo substitution provides electronically distinct sites vs. meta (3,5-) arrangement; may influence sequential coupling selectivity
May support regioselective sequential coupling strategies not readily accessible with 3,5-isomer
No quantitative isomer comparison under identical conditions identified
Cross-Coupling Suzuki-Miyaura Sonogashira Synthetic Chemistry

3,4-Dibromo-2-methoxyaniline: Application Scenarios


Lumacaftor Analytical Method Development & QC

Procurement of 3,4-dibromo-2-methoxyaniline is essential for laboratories developing or validating analytical methods for Lumacaftor-containing pharmaceutical products. The compound serves as a fully characterized reference standard compliant with USP/EP traceability guidelines, enabling method validation, system suitability testing, and quality control release testing . Positional isomers are not designated for this application and would not meet regulatory traceability requirements .

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

3,4-Dibromo-2-methoxyaniline functions as an aryl halide building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds relevant to medicinal chemistry and materials science . The 3,4-dibromo substitution pattern provides two distinct coupling sites with differentiated electronic environments, offering synthetic chemists options for sequential coupling strategies [1].

Lipophilicity Optimization in Drug Discovery

For medicinal chemistry programs where lipophilicity optimization is a key parameter, 3,4-dibromo-2-methoxyaniline offers a predicted LogP of 3.38 . This differs from the 3,5-dibromo isomer (LogP 3.18) , providing a measurable alternative when fine-tuning compound LogP within a lead series. The difference may be relevant for projects targeting specific ranges for CNS penetration, metabolic stability, or solubility optimization.

Application
Selection Property
Validation Focus
Lumacaftor analytical method validation
Designated reference standard status
USP/EP traceability and method specificity
Biaryl synthesis via Suzuki coupling
Vicinal dibromo regioselectivity
Sequential coupling site differentiation
Lead series lipophilicity optimization
Predicted LogP profile
Partitioning-dependent property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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